molecular formula C16H22F3N3O3 B395946 ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE

ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE

Cat. No.: B395946
M. Wt: 361.36g/mol
InChI Key: JEFSNYCLVVWYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3,3-trifluoro-N-(4-methylpyridin-2-yl)-2-(pentanoylamino)alaninate is a synthetic organic compound that belongs to the class of fluorinated amino acid derivatives

Properties

Molecular Formula

C16H22F3N3O3

Molecular Weight

361.36g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-2-(pentanoylamino)propanoate

InChI

InChI=1S/C16H22F3N3O3/c1-4-6-7-13(23)22-15(16(17,18)19,14(24)25-5-2)21-12-10-11(3)8-9-20-12/h8-10H,4-7H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

JEFSNYCLVVWYEK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=CC(=C1)C

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Alaninate Backbone: Starting with a suitable alanine derivative, the amino group is protected, and the carboxyl group is esterified to form the ethyl ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic addition reactions.

    Coupling with 4-Methylpyridine: The protected alaninate is then coupled with 4-methylpyridine using a coupling reagent such as EDCI or DCC.

    Deprotection and Final Coupling: The protecting groups are removed, and the final coupling with pentanoyl chloride is performed under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-(4-methylpyridin-2-yl)-2-(pentanoylamino)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It may act as an agonist or antagonist at a specific receptor, modulating its activity.

    Pathways Involved: The compound may interact with various molecular targets, including proteins, nucleic acids, and cell membranes, affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,3,3-trifluoro-2-aminoalaninate: Similar structure but lacks the pyridine and pentanoyl groups.

    N-(4-Methylpyridin-2-yl)-2-(pentanoylamino)alaninate: Similar structure but lacks the trifluoromethyl group.

    Ethyl 2-(pentanoylamino)alaninate: Similar structure but lacks the trifluoromethyl and pyridine groups.

Uniqueness

Ethyl 3,3,3-trifluoro-N-(4-methylpyridin-2-yl)-2-(pentanoylamino)alaninate is unique due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. The combination of the pyridine ring and the pentanoyl group further enhances its potential biological activity and specificity.

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